molecular formula C11H16ClNO B6209669 rac-(3R,4S)-4-phenylpiperidin-3-ol hydrochloride, cis CAS No. 2597177-49-4

rac-(3R,4S)-4-phenylpiperidin-3-ol hydrochloride, cis

Cat. No.: B6209669
CAS No.: 2597177-49-4
M. Wt: 213.70 g/mol
InChI Key: JYSCZIZVQQZGCR-NDXYWBNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(3R,4S)-4-phenylpiperidin-3-ol hydrochloride, cis is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique stereochemistry, where the 3R,4S configuration denotes the specific spatial arrangement of its atoms. It is commonly used in scientific research due to its potential therapeutic applications and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-phenylpiperidin-3-ol hydrochloride, cis typically involves the use of piperidine as a starting material. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be constructed from different cyclic or acyclic precursors. This step often involves cyclization reactions under specific conditions.

    Functionalization: The introduction of the phenyl group and the hydroxyl group at the 4 and 3 positions, respectively, is achieved through various functionalization reactions. These reactions may include nucleophilic substitution, reduction, and oxidation processes.

    Stereoselective Synthesis: The stereochemistry of the compound is controlled through the use of chiral catalysts or reagents that favor the formation of the desired 3R,4S configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Rac-(3R,4S)-4-phenylpiperidin-3-ol hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups at specific positions on the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Rac-(3R,4S)-4-phenylpiperidin-3-ol hydrochloride, cis has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various bioactive molecules and complex organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in the development of new drugs for treating neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-phenylpiperidin-3-ol hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Its effects are mediated through binding to proteins and enzymes, leading to changes in their activity and function.

Comparison with Similar Compounds

Rac-(3R,4S)-4-phenylpiperidin-3-ol hydrochloride, cis can be compared with other similar compounds, such as:

    Rac-(3R,4S)-3-methylpiperidin-4-ol hydrochloride, cis: This compound has a similar piperidine ring structure but differs in the substitution pattern.

    Rac-(3R,4S)-4-methyl-3-phenylpiperidine hydrochloride, cis: This compound has a different substitution pattern on the piperidine ring, leading to distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-4-phenylpiperidin-3-ol hydrochloride, cis involves the reduction of a ketone intermediate followed by a cyclization reaction.", "Starting Materials": [ "Benzaldehyde", "3,4-diphenyl-1-butanone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Condensation reaction between benzaldehyde and 3,4-diphenyl-1-butanone in the presence of sodium hydroxide to form racemic 3,4-diphenyl-1-phenylmethylpiperidin-4-one.", "Step 2: Reduction of the ketone intermediate using sodium borohydride in methanol to form racemic (3R,4S)-4-phenylpiperidin-3-ol.", "Step 3: Formation of the hydrochloride salt by treating the amine with hydrochloric acid in water to obtain rac-(3R,4S)-4-phenylpiperidin-3-ol hydrochloride, cis." ] }

CAS No.

2597177-49-4

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(3S,4R)-4-phenylpiperidin-3-ol;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/t10-,11-;/m1./s1

InChI Key

JYSCZIZVQQZGCR-NDXYWBNTSA-N

Isomeric SMILES

C1CNC[C@H]([C@H]1C2=CC=CC=C2)O.Cl

Canonical SMILES

C1CNCC(C1C2=CC=CC=C2)O.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.